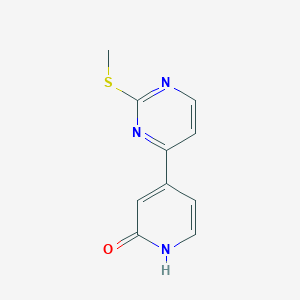

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one

Descripción general

Descripción

4-(2-(Methylthio)pyrimidin-4-yl)pyridin-2(1H)-one is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-yl group substituted with a methylthio group and a pyridin-2(1H)-one moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the pyrimidin-4-yl core. One common approach is the reaction of a suitable pyrimidine derivative with a methylthio group donor under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-(Methylthio)pyrimidin-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions used.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of different substituted derivatives.

Aplicaciones Científicas De Investigación

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one is a complex organic compound with a pyridine ring and a pyrimidine derivative in its molecular structure. The presence of a methylthio group attached to the pyrimidine enhances its chemical reactivity and potential biological activity. The compound's unique arrangement of nitrogen-containing heterocycles is significant in medicinal chemistry because of their diverse pharmacological properties. Compounds containing pyrimidine and pyridine moieties have been studied for various biological activities.

Potential Applications

- Drug Discovery These aromatic heterocycles are commonly found in biologically active molecules and can participate in various interactions with other molecules, including hydrogen bonding and pi-stacking, making them attractive scaffolds for drug discovery.

- Chemical Reactivity The chemical reactivity of this compound can be explored through various synthetic pathways.

- Influence on Lipophilicity The methylthio functional group can influence the molecule's lipophilicity (fat solubility) and potentially affect its interaction with biological systems.

Structural Similarities

Several compounds share structural similarities with this compound.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-4-chloropyrimidine | Pyrimidine | Exhibits antibacterial properties |

| 6-Methylpyrimidin-2(1H)-one | Pyrimidine | Known for its neuroprotective effects |

| 5-Fluorouracil | Pyrimidine | Widely used in cancer therapy |

| 2-Methylthio-pyridine | Pyridine | Potentially useful in drug discovery |

Mecanismo De Acción

The mechanism by which 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-(Methylthio)pyrimidin-2-yl)pyridin-2(1H)-one: Similar structure but with a different substitution pattern.

4-(Methylthio)pyrimidin-4-yl)pyridin-3(1H)-one: Similar core structure but with a different position of the pyridin-2(1H)-one group.

Uniqueness: 4-(2-(Methylthio)pyrimidin-4-yl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications.

Actividad Biológica

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one, also known by its CAS number 1453851-57-4, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3OS, with a molecular weight of 219.26 g/mol. The compound features a pyrimidine ring, which is significant in many biological systems and drug designs.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of pyrimidine derivatives, including this compound. For instance, a study measuring the antioxidant activity of various compounds showed that certain derivatives exhibited significant activity compared to Trolox, a standard antioxidant. The tested compounds demonstrated an activity range of 71% to 82%, indicating that modifications in the pyrimidine structure can enhance antioxidant capacity .

Table: Antioxidant Activity Comparison

| Compound | Activity (%) | IC50 (μM) |

|---|---|---|

| Compound A | 82 | 1.1 |

| Compound B | 78 | 10.7 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives have also been investigated. In vitro studies indicated that certain compounds significantly inhibited COX-2 activity, a key enzyme in the inflammatory pathway. For example, compounds similar to this compound were reported to have IC50 values comparable to celecoxib, a well-known anti-inflammatory medication .

Table: COX-2 Inhibition Activity

| Compound | IC50 (μM) |

|---|---|

| Celecoxib | 0.04 ± 0.01 |

| Compound X | 0.04 ± 0.09 |

| Compound Y | TBD |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied, particularly in relation to their ability to inhibit specific cancer-related enzymes. For instance, compounds derived from pyrimidines have shown promising results against various cancer cell lines by inhibiting kinases involved in cell proliferation and survival.

A study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications could lead to enhanced potency against cancer cells. The compound was noted for its ability to induce cell cycle arrest in sensitive cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Table: Anticancer Activity Overview

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | T-47D | 5.35 | Kinase inhibition |

| Compound B | MCF7 | TBD | TBD |

| This compound | TBD | TBD |

Case Studies

Several case studies highlight the biological relevance of pyrimidine derivatives:

- Antioxidant Study : A comparative analysis demonstrated that specific modifications to the pyrimidine structure could significantly enhance antioxidant properties.

- Inflammation Model : In vivo models using carrageenan-induced paw edema showed that certain pyrimidine derivatives effectively reduced inflammation comparable to standard treatments.

- Cancer Cell Line Analysis : Flow cytometry results indicated that specific derivatives caused G1 phase arrest in cancer cells, preventing progression into DNA synthesis phases.

Propiedades

IUPAC Name |

4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-15-10-12-5-3-8(13-10)7-2-4-11-9(14)6-7/h2-6H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWWKAZDBLFEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.